Diethylethoxymethyleneoxalacetate

Description

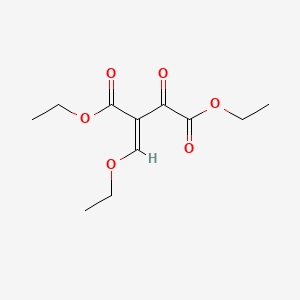

Diethylethoxymethyleneoxalacetate is an ester derivative of oxalacetic acid, characterized by ethoxy and methylene substituents. Esters of oxalacetic acid are typically utilized for their reactivity in condensation and alkylation reactions .

Structure

3D Structure

Properties

CAS No. |

55130-49-9 |

|---|---|

Molecular Formula |

C11H16O6 |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

diethyl (2Z)-2-(ethoxymethylidene)-3-oxobutanedioate |

InChI |

InChI=1S/C11H16O6/c1-4-15-7-8(10(13)16-5-2)9(12)11(14)17-6-3/h7H,4-6H2,1-3H3/b8-7- |

InChI Key |

UZVPVDDPMTWWED-FPLPWBNLSA-N |

Isomeric SMILES |

CCO/C=C(/C(=O)C(=O)OCC)\C(=O)OCC |

Canonical SMILES |

CCOC=C(C(=O)C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Traditional Condensation Method

This method involves the reaction of diethyl malonate and triethyl orthoformate under acidic conditions, typically catalyzed by zinc chloride (ZnCl₂) or acetic anhydride.

- Molar ratio : Diethyl malonate : triethyl orthoformate = 1 : 2–3 (excess triethyl orthoformate required to suppress side reactions).

- Catalyst : ZnCl₂ (1–2 wt%) or acetic anhydride.

- Conditions : 145–170°C, 4–6 hours under reflux.

- Yield : 60–70%.

- High energy consumption due to prolonged heating and vacuum distillation.

- Residual catalyst promotes polymerization side reactions during distillation.

- Excess triethyl orthoformate increases raw material costs.

Modern Carbon Monoxide (CO)-Mediated Synthesis

A patent-pending method (CN112898152A) uses carbon monoxide or ethyl formate as a formylating agent, significantly improving efficiency.

- Formylation : Diethyl malonate reacts with CO or ethyl formate in the presence of sodium ethoxide and dibenzo-24-crown-8 (0.1–0.4 wt%) at 2–4 MPa and 80–120°C.

- Acidification : The intermediate is treated with HCl-ethanol to yield DEEM.

- Purification : Reduced-pressure distillation (−0.1 MPa, 130–140°C).

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Dibenzo-24-crown-8 |

| Solvent | Ethanol, toluene, or xylene |

| Reaction Time | 2–6 hours |

| Yield | 87.1–95.2% |

- Lower raw material costs (CO replaces triethyl orthoformate).

- Reduced energy consumption due to milder conditions.

- Minimal side reactions (e.g., polymerization).

Hydrocyanic Acid-Based Method (Obsolete)

An outdated method employs hydrocyanic acid , anhydrous ethanol, and hydrogen halides to form an intermediate, which reacts with diethyl malonate.

- Toxicity : Hydrocyanic acid is highly hazardous.

- Yield : 94% (reported in 2004), but impractical for industrial scale.

Comparative Analysis of Methods

Industrial-Scale Recommendations

The CO-mediated method is preferred for its:

- Cost-effectiveness : Raw material savings of ~30% compared to traditional methods.

- Safety : Avoids toxic reagents like hydrocyanic acid.

- Scalability : Batch processes achieve >90% yield in 2-hour reactions.

Chemical Reactions Analysis

Types of Reactions

Diethylethoxymethyleneoxalacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxalate derivatives.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The ethoxymethylene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various oxalate and alcohol derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Diethylethoxymethyleneoxalacetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of diethylethoxymethyleneoxalacetate involves its interaction with various molecular targets. The ethoxymethylene group can participate in nucleophilic addition reactions, while the oxalacetate moiety can undergo decarboxylation and other transformations. These interactions are crucial for its reactivity and applications in different fields .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following comparison focuses on esters and related compounds from the evidence, highlighting key differences in structure, applications, and safety profiles.

Table 1: Comparative Analysis of Diethylethoxymethyleneoxalacetate and Similar Compounds

Key Differences

Structural Features :

- This compound : Contains an oxalacetate backbone with ethoxy and methylene groups, enabling diverse reactivity in synthesis.

- Diethyl Oxalate : Simpler oxalate ester with two ethoxy groups, primarily used as a solvent or crosslinking agent .

- METHYLDIOXOLANE : A ketal-protected ester (ethylene glycol ketal of ethyl acetoacetate), enhancing stability for flavor applications .

- Hexamethylene Diisocyanate : A diisocyanate with high reactivity toward amines/alcohols, unsuitable for direct comparison but included for contrast in safety profiles .

Applications :

- Diethyl oxalate and METHYLDIOXOLANE are commercialized for specific industrial uses (e.g., solvents, flavors), whereas this compound is likely restricted to niche synthetic applications.

- Hexamethylene diisocyanate’s use in polymer production underscores its divergent role compared to esters .

Safety and Handling: Diethyl Oxalate: Requires precautions against skin/eye irritation . METHYLDIOXOLANE: Generally recognized as safe (GRAS) for food applications . Hexamethylene Diisocyanate: Subject to strict exposure limits due to carcinogenic and sensitizing risks .

Research and Data Gaps

The provided evidence lacks direct studies on this compound, necessitating extrapolation from analogous esters. Key research needs include:

- Synthetic Applications : Exploration of its role in forming heterocyclic compounds.

- Toxicological Data : Acute and chronic toxicity assessments, given structural similarities to irritant esters like diethyl oxalate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.